Lidocaine hydrochloride monohydrate Lidocaine hydrochloride monohydrate Lidocaine is the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline. It has a role as a local anaesthetic, an anti-arrhythmia drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a monocarboxylic acid amide, a tertiary amino compound and a member of benzenes. It is functionally related to a glycinamide.
Ever since its discovery and availability for sale and use in the late 1940s, lidocaine has become an exceptionally commonly used medication. In particular, lidocaine's principal mode of action in acting as a local anesthetic that numbs the sensations of tissues means the agent is indicated for facilitating local anesthesia for a large variety of surgical procedures. It ultimately elicits its numbing activity by blocking sodium channels so that the neurons of local tissues that have the medication applied on are transiently incapable of signaling the brain regarding sensations. In doing so, however, it can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others. As a result, lidocaine is also considered a class Ib anti-arrhythmic agent. Nevertheless, lidocaine's local anesthetic action sees its use in many medical situations or circumstances that may benefit from its action, including the treatment of premature ejaculation. Regardless, lidocaine is currently available as a relatively non-expensive generic medication that is written for in millions of prescriptions internationally on a yearly basis. It is even included in the World Health Organization's List of Essential Medicines.
Lidocaine is an Amide Local Anesthetic and Antiarrhythmic. The physiologic effect of lidocaine is by means of Local Anesthesia.
Lidocaine is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. Lidocaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.
Lidocaine is only found in individuals that have used or taken this drug. It is a local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of procaine but its duration of action is shorter than that of bupivacaine or prilocaine. Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. Lidocaine alters signal conduction in neurons by blocking the fast voltage gated sodium (Na+) channels in the neuronal cell membrane that are responsible for signal propagation. With sufficient blockage the membrane of the postsynaptic neuron will not depolarize and will thus fail to transmit an action potential. This creates the anaesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their birth in the first place.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
See also: Lidocaine Hydrochloride (has salt form); Lidocaine; Tetracaine (component of); Benzethonium chloride; lidocaine (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 6108-05-0
VCID: VC20814435
InChI: InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
SMILES: CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.O.Cl
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

Lidocaine hydrochloride monohydrate

CAS No.: 6108-05-0

Cat. No.: VC20814435

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Lidocaine hydrochloride monohydrate - 6108-05-0

Specification

Description Lidocaine is the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline. It has a role as a local anaesthetic, an anti-arrhythmia drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a monocarboxylic acid amide, a tertiary amino compound and a member of benzenes. It is functionally related to a glycinamide.
Ever since its discovery and availability for sale and use in the late 1940s, lidocaine has become an exceptionally commonly used medication. In particular, lidocaine's principal mode of action in acting as a local anesthetic that numbs the sensations of tissues means the agent is indicated for facilitating local anesthesia for a large variety of surgical procedures. It ultimately elicits its numbing activity by blocking sodium channels so that the neurons of local tissues that have the medication applied on are transiently incapable of signaling the brain regarding sensations. In doing so, however, it can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others. As a result, lidocaine is also considered a class Ib anti-arrhythmic agent. Nevertheless, lidocaine's local anesthetic action sees its use in many medical situations or circumstances that may benefit from its action, including the treatment of premature ejaculation. Regardless, lidocaine is currently available as a relatively non-expensive generic medication that is written for in millions of prescriptions internationally on a yearly basis. It is even included in the World Health Organization's List of Essential Medicines.
Lidocaine is an Amide Local Anesthetic and Antiarrhythmic. The physiologic effect of lidocaine is by means of Local Anesthesia.
Lidocaine is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. Lidocaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.
Lidocaine is only found in individuals that have used or taken this drug. It is a local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of procaine but its duration of action is shorter than that of bupivacaine or prilocaine. Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. Lidocaine alters signal conduction in neurons by blocking the fast voltage gated sodium (Na+) channels in the neuronal cell membrane that are responsible for signal propagation. With sufficient blockage the membrane of the postsynaptic neuron will not depolarize and will thus fail to transmit an action potential. This creates the anaesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their birth in the first place.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
See also: Lidocaine Hydrochloride (has salt form); Lidocaine; Tetracaine (component of); Benzethonium chloride; lidocaine (component of) ... View More ...
CAS No. 6108-05-0
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Standard InChI Key NNJVILVZKWQKPM-UHFFFAOYSA-N
SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.O.Cl
Canonical SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
Boiling Point 159-160 °C at 2.00E+00 mm Hg
BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg
181 °C
Colorform Needles from benzene or alcohol
Yellow needles from water
White or slightly yellow, crystalline powde
Melting Point 68 °C
68.5 °C

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